molecular formula C26H26N6O3 B2622796 2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide CAS No. 1112026-03-5

2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2622796
CAS No.: 1112026-03-5
M. Wt: 470.533
InChI Key: DRVUHYJIFJRQBN-UHFFFAOYSA-N
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Description

The compound “2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide” is a complex organic molecule that features multiple functional groups, including an oxadiazole ring, a pyrimidoindole core, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide” likely involves multiple steps, including the formation of the oxadiazole ring, the construction of the pyrimidoindole core, and the final acetamide coupling. Each step would require specific reagents and conditions, such as:

    Oxadiazole Formation: This could involve the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Pyrimidoindole Core Construction: This might be achieved through a multi-step process involving condensation reactions and cyclizations.

    Acetamide Coupling: The final step could involve coupling the intermediate with an acetamide derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Purification Techniques: Use of chromatography, crystallization, or other purification methods to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring or other functional groups might be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the oxadiazole ring or other reducible groups.

    Substitution: The aromatic rings and other functional groups might undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Electrophilic or nucleophilic reagents depending on the target site.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
  • 2-{3-[(3-ethyl-1,2,4-thiadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide

Uniqueness

The uniqueness of “2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide” lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O3/c1-4-17-7-6-8-18(12-17)28-22(33)13-32-20-10-9-16(3)11-19(20)24-25(32)26(34)31(15-27-24)14-23-29-21(5-2)30-35-23/h6-12,15H,4-5,13-14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVUHYJIFJRQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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